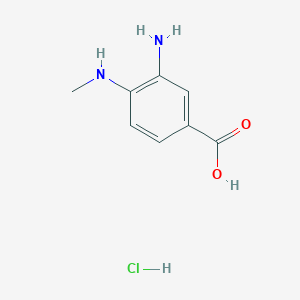

3-Amino-4-(methylamino)benzoic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

3-amino-4-(methylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10-7-3-2-5(8(11)12)4-6(7)9;/h2-4,10H,9H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXWLRFASNWVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3-Amino-4-(methylamino)benzoic acid hydrochloride exhibits biological activities, particularly in inhibiting the growth of certain bacteria and fungi. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, suggesting potential as an antimicrobial agent .

Pharmaceutical Development

The compound's ability to modulate biological pathways makes it a candidate for pharmaceutical development. It may interact with enzymes involved in metabolic processes or act as a receptor modulator, which is crucial for understanding its pharmacological properties and therapeutic uses .

Biochemical Applications

Protein Synthesis

As a modified amino acid, this compound is utilized in the synthesis of proteins. Its incorporation into peptides can alter their properties, enhancing stability or bioactivity . This application is particularly relevant in the design of peptide-based drugs.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes, making it useful for investigating enzyme mechanisms and developing enzyme inhibitors. For example, its interaction with various metabolic enzymes can provide insights into metabolic disorders.

Organic Synthesis

Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis. It can be synthesized through several methods, including the acylation of anthranilic acid with N-methylglycine. Its versatility allows it to participate in various chemical reactions leading to the formation of more complex molecules.

| Synthesis Method | Description |

|---|---|

| Acylation of Anthranilic Acid | Involves reacting anthranilic acid with N-methylglycine followed by hydrolysis. |

| Reaction with Methylamine | Utilizes 3-nitro-4-aminobenzoic acid reacting with methylamine to yield the compound. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against specific strains of bacteria and fungi. The compound was tested against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL.

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, researchers explored the interaction of this compound with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The results indicated that it could serve as a potential lead compound for developing anti-inflammatory drugs due to its inhibitory effects on COX activity.

Mecanismo De Acción

The mechanism by which 3-Amino-4-(methylamino)benzoic acid hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

- 3-(Methylamino)benzoic Acid Hydrochloride (CAS 1194804-60-8): This analog lacks the amino group at position 4, retaining only the methylamino group at position 3. It is commonly used in analytical method development .

- Methyl 3-Amino-4-(methylamino)benzoate (CAS 66315-16-0): The carboxylic acid group is esterified to a methyl ester, increasing lipophilicity. This derivative may serve as a prodrug, as ester hydrolysis in vivo could regenerate the active carboxylic acid form .

Positional Isomers and Halogenated Derivatives

- 3-Amino-4-chlorobenzoic Acid (CAS 69236-82-4): Replacing the methylamino group with chlorine introduces electronegativity, enhancing acidity (pKa reduction) and altering interactions in biological systems. This compound exhibits antimicrobial properties due to the chloro substituent’s electron-withdrawing effects .

- 4-Amino-3-methylbenzoic Acid: Swapping substituent positions (methyl at position 3, amino at 4) modifies electronic distribution, affecting resonance stabilization of the carboxylate anion. This isomer may display distinct metabolic stability compared to the parent compound .

Heterocyclic and Functionalized Derivatives

- This compound’s synthesis involves TFA and FeSO₄·7H₂O in HFIP, highlighting its stability under acidic conditions .

- 3-Amino-4-(4-chlorophenoxy)benzoic Acid (CAS 1778359-99-1): The phenoxy group at position 4 increases lipophilicity, favoring membrane permeability. Such derivatives are explored for targeted drug delivery due to enhanced bioavailability .

Non-Benzoic Acid Backbone Analogs

- (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride (CAS 270596-38-8): Featuring a butyric acid backbone, this compound offers greater conformational flexibility. Its extended carbon chain may improve binding to enzymes or receptors requiring hydrophobic interactions, such as neurotransmitter transporters .

Data Tables: Comparative Analysis

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | CAS Number | Substituents | Water Solubility (HCl Form) | Key Applications |

|---|---|---|---|---|

| 3-Amino-4-(methylamino)benzoic acid HCl | 66315-15-9 | 3-NH₂, 4-NHCH₃ | High | Drug intermediates, standards |

| 3-(Methylamino)benzoic acid HCl | 1194804-60-8 | 3-NHCH₃ | Moderate | Analytical standards |

| 3-Amino-4-chlorobenzoic Acid | 69236-82-4 | 3-NH₂, 4-Cl | Low | Antimicrobial research |

| (S)-3-Amino-4-(3-Cl-Ph)butyric acid HCl | 270596-38-8 | Butyric acid, 3-Cl-Ph | High | Neurological studies |

Actividad Biológica

3-Amino-4-(methylamino)benzoic acid hydrochloride, a derivative of benzoic acid, has garnered attention in biochemical research due to its diverse biological activities. This compound, with the molecular formula C8H10N2O2·HCl, features an amino group at the 3-position and a methylamino group at the 4-position of the benzene ring. Its unique structure allows it to interact with various enzymes and proteins, influencing numerous biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It plays a significant role in enzyme-mediated reactions, particularly in peptide synthesis. The compound can act as a substrate or inhibitor for specific enzymes, thereby influencing their activity and function.

- Cell Signaling Modulation : The compound affects cell signaling pathways by altering phosphorylation states of signaling molecules. This modulation can lead to changes in gene expression and cellular metabolism.

- Binding Interactions : At the molecular level, it binds to various biomolecules, which can result in enzyme inhibition or activation depending on the context. For example, it may inhibit certain proteases by occupying their active sites.

The compound exhibits several noteworthy biochemical properties:

- Stability : In laboratory settings, it maintains stability under controlled conditions but may degrade when exposed to light or heat.

- Dosage Effects : Studies in animal models indicate that low doses can enhance enzyme activity and gene expression, while high doses may lead to toxic effects such as cell death.

- Metabolic Pathways : It participates in metabolic processes involving hydroxylation and methylation, producing metabolites with distinct biochemical properties.

Cellular Effects

This compound influences cellular functions significantly:

- Gene Expression : The compound can modulate transcription factors, leading to alterations in mRNA levels and protein synthesis within cells.

- Transport Mechanisms : Its transport across cell membranes is facilitated by specific transporters, which are crucial for its localization and function within cellular compartments.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-4-methylbenzoic acid | Amino group at 3-position | Less potent in enzyme interactions compared to target compound |

| 4-Amino-3-methylbenzoic acid | Amino group at 4-position | Different binding affinities affecting cellular effects |

| 3-Amino-4-(ethylamino)benzoic acid | Ethylamino group instead of methylamino | Altered pharmacokinetics and biological activity |

Research Applications

The compound's applications span various scientific fields:

- Chemistry : It is utilized as a building block in organic synthesis for pharmaceuticals and fine chemicals.

- Biology : Researchers employ it to investigate enzyme mechanisms and metabolic pathways.

- Medicine : There are potential therapeutic applications as an intermediate in drug synthesis targeting various diseases.

- Industry : It is used in producing dyes and pigments .

Case Studies

Research has demonstrated the compound's effectiveness in specific experimental settings:

- Enzyme Activity Studies : In vitro studies showed that varying concentrations of this compound significantly impacted enzyme kinetics, highlighting its potential as a modulator in biochemical assays.

- Animal Model Experiments : In vivo experiments indicated that low doses improved metabolic functions without adverse effects, while higher doses resulted in toxicity, underscoring the importance of dosage optimization for therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-4-(methylamino)benzoic acid hydrochloride, and how can purity be optimized?

Answer:

The synthesis of substituted benzoic acid derivatives often involves sequential functionalization of the aromatic ring. A general approach includes:

- Amination and Methylation : Start with 4-nitrobenzoic acid, reduce the nitro group to an amine (e.g., catalytic hydrogenation), followed by selective methylation using methyl iodide under basic conditions .

- Hydrochloride Formation : React the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

- Purification : Recrystallize from hot ethanol/water mixtures to achieve >98% purity, as demonstrated for structurally similar compounds like 3-Aminobenzamide . High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase can resolve impurities .

Basic: How should researchers validate the structural identity of this compound?

Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR : Compare and NMR spectra to reference data. For example, aromatic protons in similar compounds (e.g., 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid) appear as distinct multiplets between δ 6.9–7.3 ppm, while methylamino protons resonate near δ 2.8–3.1 ppm .

- Mass Spectrometry : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z corresponding to [CHNO·HCl + H] (calculated: 231.06).

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced: How can researchers address discrepancies in reported melting points for this compound?

Answer:

Melting points (mp) for benzoic acid derivatives vary due to polymorphic forms or residual solvents. For example:

- Observed mp : If your sample melts at 200–205°C but literature cites 208°C (as in 3-Amino-4-hydroxybenzoic acid ), perform differential scanning calorimetry (DSC) to detect phase transitions.

- Mitigation : Recrystallize using a slow cooling protocol in a mixed solvent system (e.g., ethanol/water) to stabilize a single crystalline form. Document solvent ratios and cooling rates to ensure reproducibility .

Advanced: What strategies are effective for analyzing metabolic byproducts of this compound in in vitro studies?

Answer:

Metabolic profiling requires:

- Sample Preparation : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and quench reactions with acetonitrile. Centrifuge to remove proteins .

- Chromatography : Use UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm). Gradient elution (5–95% acetonitrile in 0.1% formic acid) can separate metabolites like hydroxylated or demethylated derivatives.

- Data Interpretation : Compare fragmentation patterns (MS/MS) to synthetic standards. For example, demethylation would reduce the molecular weight by 14 Da .

Advanced: How can researchers resolve low yields in coupling reactions involving this compound?

Answer:

Low yields in amide or ester couplings (e.g., with triazine intermediates ) may arise from steric hindrance or poor nucleophilicity. Optimize by:

- Activation : Use coupling agents like HATU or EDCI with HOAt to enhance reactivity.

- Solvent Selection : Replace DMF with dichloromethane (DCM) to reduce side reactions.

- Temperature Control : Conduct reactions at 0–4°C to minimize decomposition, as shown for similar methylamino benzoic acid derivatives .

Advanced: What precautions are necessary for long-term storage to prevent hydrochloride salt degradation?

Answer:

- Storage Conditions : Store in airtight containers under nitrogen at −20°C. Avoid moisture, as hydrolysis of the methylamino group can occur, generating ammonia and formaldehyde byproducts .

- Stability Monitoring : Perform periodic HPLC analyses (e.g., every 6 months) to detect degradation. A shift in retention time or new peaks at 210 nm may indicate decomposition .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The HOMO energy of the methylamino group (~−5.5 eV) indicates nucleophilicity, while LUMO positions predict electrophilic attack sites.

- Solvent Effects : Include polarizable continuum models (PCM) for solvents like DMSO. For example, the methylamino group’s partial charge (≈−0.3 e) increases reactivity in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.